molecular formula C11H8F4N2O2S B11090152 N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

Cat. No.: B11090152
M. Wt: 308.25 g/mol
InChI Key: PYXNFVUWFGNCQF-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the reaction of 2-aminobenzothiazole with a suitable fluorinated acylating agent. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) as the solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer fluorine atoms.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to its tetrafluoro and methoxy substituents, which impart distinct chemical and biological properties. These substituents can enhance the compound’s stability, bioavailability, and interaction with molecular targets.

Properties

Molecular Formula

C11H8F4N2O2S

Molecular Weight

308.25 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

InChI

InChI=1S/C11H8F4N2O2S/c1-19-10(12,11(13,14)15)8(18)17-9-16-6-4-2-3-5-7(6)20-9/h2-5H,1H3,(H,16,17,18)

InChI Key

PYXNFVUWFGNCQF-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)NC1=NC2=CC=CC=C2S1)(C(F)(F)F)F

Origin of Product

United States

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